molecular formula C11H13NO2 B1294809 1-Pyrrolidinecarboxylic acid, phenyl ester CAS No. 55379-71-0

1-Pyrrolidinecarboxylic acid, phenyl ester

Cat. No. B1294809
CAS RN: 55379-71-0
M. Wt: 191.23 g/mol
InChI Key: FYQGHJHASJALLI-UHFFFAOYSA-N
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Description

1-Pyrrolidinecarboxylic acid, phenyl ester, also known as 1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid, is a chemical compound with the empirical formula C11H11NO3 . It has a molecular weight of 205.21 .


Synthesis Analysis

The synthesis of 1-Pyrrolidinecarboxylic acid, phenyl ester, and similar compounds often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 1-Pyrrolidinecarboxylic acid, phenyl ester consists of a pyrrolidine ring attached to a phenyl group and a carboxylic acid group . The pyrrolidine ring is a five-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The pyrrolidine ring in 1-Pyrrolidinecarboxylic acid, phenyl ester can undergo various chemical reactions. For example, it can be used to efficiently explore the pharmacophore space due to sp3-hybridization . It can also contribute to the stereochemistry of the molecule .


Physical And Chemical Properties Analysis

1-Pyrrolidinecarboxylic acid, phenyl ester has a melting point of 142-146 °C . Its SMILES string is OC(=O)C1CCN(C1=O)c2ccccc2 .

Scientific Research Applications

Anticancer Potential

1-Pyrrolidinecarboxylic acid, phenyl ester, as a derivative similar to cinnamic acid derivatives, has potential applications in anticancer research. Cinnamic acid derivatives, which share a common functional group with 1-pyrrolidinecarboxylic acid, phenyl ester, have been explored for their anticancer properties. These derivatives have received significant attention due to their ability to act as antitumor agents, with research highlighting their underutilized potential in medicinal research despite their rich medicinal tradition. The study of various cinnamoyl derivatives has been pivotal in understanding their antitumor efficacy, suggesting that 1-pyrrolidinecarboxylic acid, phenyl ester, may have similar research applications in exploring novel anticancer therapies (De, Baltas, & Bedos-Belval, 2011).

Biotechnological Applications

Lactic acid, produced from the fermentation of biomass, outlines the biotechnological potential of similar carboxylic acid derivatives, including 1-pyrrolidinecarboxylic acid, phenyl ester. Lactic acid serves as a precursor for several valuable chemicals, demonstrating the versatility of carboxylic acid derivatives in green chemistry. The production of lactic acid and its derivatives through biotechnological routes highlights the potential of 1-pyrrolidinecarboxylic acid, phenyl ester in similar applications, offering a sustainable approach to synthesizing biodegradable polymers and other chemicals (Gao, Ma, & Xu, 2011).

Environmental Impact and Toxicity Studies

Research on phthalates, which are esters of phthalic acid, provides insight into the environmental and health impacts of chemical derivatives, including 1-pyrrolidinecarboxylic acid, phenyl ester. Studies on the occurrence, exposure, and potential toxicity of phthalates in the environment and food have raised concerns about their impact on human health and ecosystems. These studies underline the importance of understanding the environmental fate and biological effects of chemical derivatives such as 1-pyrrolidinecarboxylic acid, phenyl ester, to ensure their safe and responsible use (Adenuga, 2022).

Safety And Hazards

This compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

phenyl pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(12-8-4-5-9-12)14-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQGHJHASJALLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203923
Record name 1-Pyrrolidinecarboxylic acid, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672385
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Pyrrolidinecarboxylic acid, phenyl ester

CAS RN

55379-71-0
Record name 1-Pyrrolidinecarboxylic acid, phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055379710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrrolidinecarboxylic acid, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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